molecular formula C12H15BrMgO2 B14331381 magnesium;2-(phenylmethoxy)oxane;bromide CAS No. 109946-59-0

magnesium;2-(phenylmethoxy)oxane;bromide

Cat. No.: B14331381
CAS No.: 109946-59-0
M. Wt: 295.46 g/mol
InChI Key: XDODXZCUEWOVHI-UHFFFAOYSA-M
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Description

Magnesium;2-(phenylmethoxy)oxane;bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented as RMgX, where R is an organic group and X is a halide. Grignard reagents are essential tools in the creation of complex organic molecules, making them invaluable in various fields such as pharmaceuticals, polymers, and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Grignard reagents, including magnesium;2-(phenylmethoxy)oxane;bromide, are synthesized by reacting magnesium metal with an alkyl or aryl halide. The reaction is typically carried out in an anhydrous ether solvent to prevent the reagent from reacting with water. The magnesium inserts itself between the carbon and the halide, forming the Grignard reagent .

Industrial Production Methods

Industrial production of Grignard reagents follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-(phenylmethoxy)oxane;bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used with Grignard reagents include:

Major Products Formed

The major products formed from reactions involving this compound are typically alcohols, resulting from nucleophilic addition to carbonyl compounds. Other products can include carboxylic acids when reacting with carbon dioxide .

Scientific Research Applications

Magnesium;2-(phenylmethoxy)oxane;bromide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;2-(phenylmethoxy)oxane;bromide involves nucleophilic addition to electrophilic carbon atoms. The Grignard reagent, being a strong nucleophile, attacks the electrophilic carbon atom in carbonyl compounds, leading to the formation of an alkoxide intermediate. This intermediate is then protonated to form the final alcohol product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;2-(phenylmethoxy)oxane;bromide is unique due to its specific structure, which allows for selective reactions with certain electrophiles. Its phenylmethoxy group provides additional reactivity and selectivity compared to simpler Grignard reagents .

Properties

CAS No.

109946-59-0

Molecular Formula

C12H15BrMgO2

Molecular Weight

295.46 g/mol

IUPAC Name

magnesium;2-(phenylmethoxy)oxane;bromide

InChI

InChI=1S/C12H15O2.BrH.Mg/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h1-3,6,12H,4-5,8-10H2;1H;/q-1;;+2/p-1

InChI Key

XDODXZCUEWOVHI-UHFFFAOYSA-M

Canonical SMILES

C1CCOC(C1)OCC2=CC=CC=[C-]2.[Mg+2].[Br-]

Origin of Product

United States

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